

# Application Note: High-Performance Liquid Chromatography for the Quantification of Imipramine

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## Compound of Interest

Compound Name: *Idanpramine*

Cat. No.: *B1198808*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Imipramine is a tricyclic antidepressant used in the treatment of major depressive disorder and other conditions. Accurate and reliable quantification of imipramine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of imipramine.

## Chromatographic Conditions

A variety of HPLC methods have been developed for the quantification of imipramine. Below is a summary of typical chromatographic conditions.

Table 1: HPLC Chromatographic Conditions for Imipramine Quantification

| Parameter         | Method 1: Imipramine in Human Plasma                              | Method 2: Imipramine HCl in Tablets               |
|-------------------|---|---|
| HPLC System       | Waters HPLC with UV detector                                      | Not Specified                                     |
| Column            | μ-Bondapak C18  | Phenyl Bondapak, 10μm (3.9 x 300 mm)              |
| Mobile Phase      | 0.01 M Sodium hydrogen phosphate:Acetonitrile (60:40 v/v), pH 3.5 | 0.1 M Ammonium Phosphate:Acetonitrile (60:40 v/v) |
| Flow Rate         | 1.5 mL/min[1][2][3]   | 1.0 mL/min  |
| Detection         | UV at 251 nm  | UV at 254 nm[4]                                   |
| Injection Volume  | Not Specified   | 10 μL[4]  |
| Retention Time    | 4.3 min[1][2][3]  | ~8 min[4]   |
| Internal Standard | Trimipramine[1][2][3]   | Not Specified                                     |

## Method Validation Summary

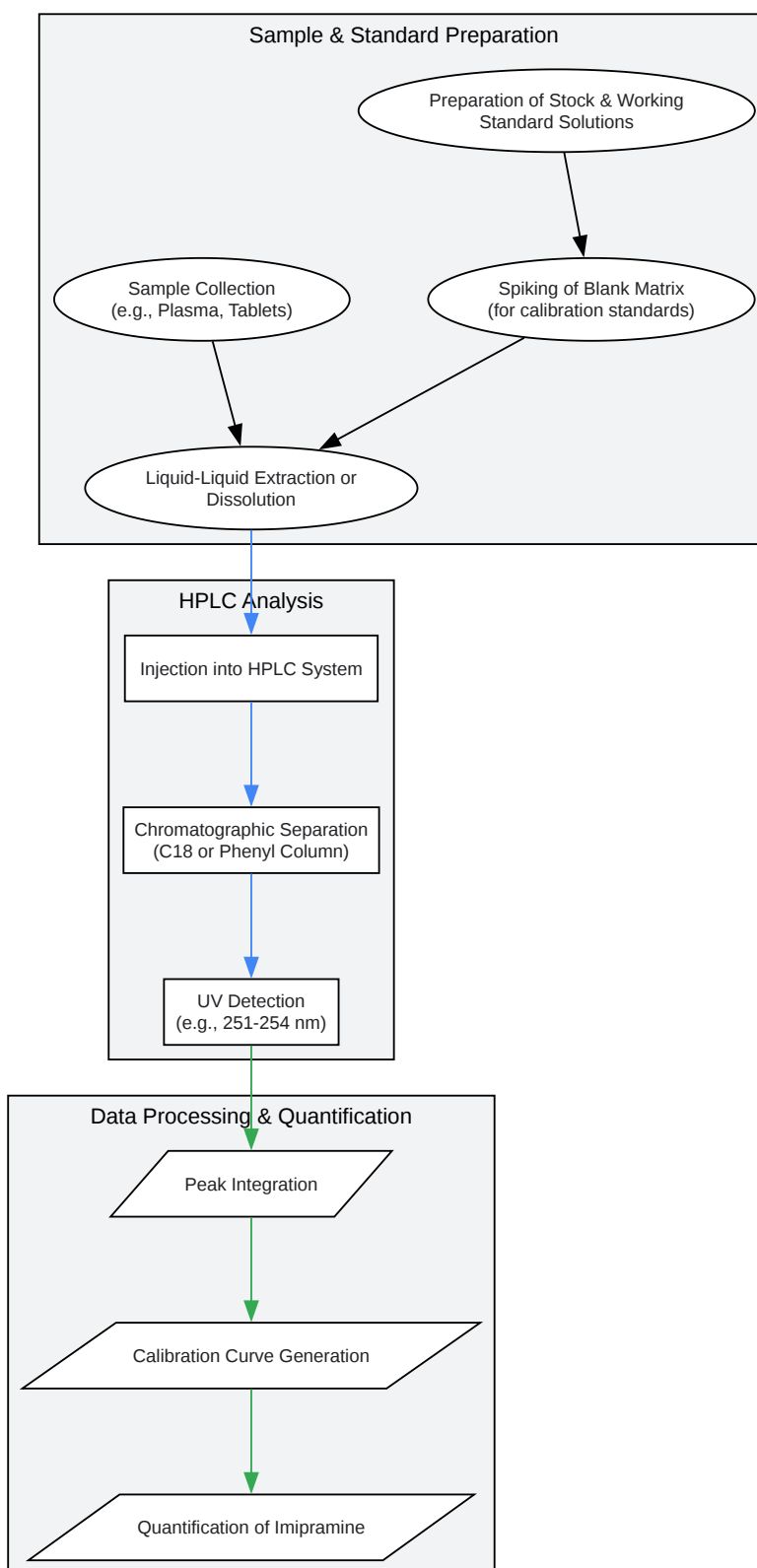
The described methods have been validated according to ICH guidelines, demonstrating their suitability for the intended applications.

Table 2: Method Validation Parameters

| Parameter                                 | Method 1: Imipramine in Human Plasma | Method 2: Imipramine HCl in Tablets |
|---|--------------------------------------|-------------------------------------|
| Linearity Range                           | 3-40 ng/mL[1][2][3]                  | 62.5-625 µg/mL                      |
| Correlation Coefficient (r <sup>2</sup> ) | >0.99                                | 0.999                               |
| Limit of Detection (LOD)                  | <3 ng/mL                             | 15 µg/mL[4]                         |
| Limit of Quantification (LOQ)             | 3 ng/mL[5]                           | 25 µg/mL[4]                         |
| Accuracy (% Recovery)                     | Not Specified                        | 81%[4]                              |
| Precision (%RSD)                          | Not Specified                        | 0.1%[4]                             |
| Extraction Recovery                       | 85 ± 5%[1][2][3]                     | Not Applicable                      |

## Experimental Workflow

The general workflow for the quantification of imipramine by HPLC is depicted below.



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Caption: Experimental workflow for imipramine quantification by HPLC.

## Protocols

### Protocol 1: Quantification of Imipramine in Human Plasma

This protocol is based on a liquid-liquid extraction method coupled with HPLC-UV detection.[\[1\]](#)  
[\[2\]](#)[\[3\]](#)[\[5\]](#)

#### 1. Preparation of Standard Solutions

- Stock Solution: Prepare a stock solution of imipramine in methanol.
- Working Solutions: Prepare working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 60-800 ng/mL.[\[1\]](#)
- Internal Standard (IS) Solution: Prepare a stock solution of trimipramine in methanol.

#### 2. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of plasma in a centrifuge tube, add the internal standard.
- Add a mixture of hexane/isoamyl alcohol (98:2 v/v) as the extraction solvent.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Vortex the mixture for an appropriate time and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and perform a back-extraction into an acidic medium.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Evaporate the organic phase.
- Reconstitute the residue in the mobile phase for HPLC analysis.

#### 3. HPLC Analysis

- Set up the HPLC system according to the conditions outlined in Table 1 (Method 1).
- Inject the prepared sample and standards onto the column.

- Record the chromatograms and integrate the peak areas for imipramine and the internal standard.

#### 4. Quantification

- Generate a calibration curve by plotting the peak area ratio of imipramine to the internal standard against the concentration of the calibration standards.
- Determine the concentration of imipramine in the plasma samples from the calibration curve.

## Protocol 2: Quantification of Imipramine Hydrochloride in Tablets

This protocol describes the analysis of imipramine in pharmaceutical tablet formulations.[\[4\]](#)

#### 1. Preparation of Standard Solution

- Accurately weigh and transfer 111 mg of Imipramine HCl reference standard into a 100 mL volumetric flask.[\[4\]](#)
- Dissolve and dilute to volume with the mobile phase.
- Perform serial dilutions to obtain a final concentration within the linear range of the method.  
[\[4\]](#)
- Filter the solution through a 0.45  $\mu\text{m}$  filter before use.[\[4\]](#)

#### 2. Sample Preparation

- Weigh and finely powder a number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of imipramine hydrochloride and transfer it to a volumetric flask.
- Add the mobile phase, sonicate to dissolve, and then dilute to volume.
- Filter the solution through a 0.45  $\mu\text{m}$  filter.

### 3. HPLC Analysis

- Set up the HPLC system according to the conditions in Table 1 (Method 2).
- Inject the standard and sample solutions.
- Record the chromatograms and the peak areas.

### 4. Quantification

- Compare the peak area of the imipramine peak in the sample solution with that of the standard solution to calculate the amount of imipramine hydrochloride in the tablets.

## Conclusion

The HPLC methods described provide reliable and accurate means for the quantification of imipramine in both biological matrices and pharmaceutical formulations. The choice of method will depend on the specific application, required sensitivity, and available equipment. The provided protocols offer a starting point for researchers to develop and validate their own analytical procedures for imipramine.

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